n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine
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Overview
Description
n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine: is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their broad range of applications in various fields such as pharmaceuticals, agrochemicals, and material sciences . The triazole moiety is particularly significant due to its stability and ability to participate in a variety of chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine typically involves the use of “Click” chemistry, a term coined to describe a set of highly efficient and reliable reactions . One common method involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring . The reaction conditions are usually mild, often carried out at room temperature in an aqueous medium .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or halogenated compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with various biological targets, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new medications .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and corrosion inhibitors .
Mechanism of Action
The mechanism of action of n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with active site residues of enzymes, leading to inhibition of enzyme activity . This interaction can disrupt normal biochemical pathways, resulting in the desired therapeutic or inhibitory effect .
Comparison with Similar Compounds
1-Benzyl-1H-1,2,3-triazole: Similar in structure but with a benzyl group instead of an ethyl group.
1-Methyl-1H-1,2,3-triazole: Contains a methyl group instead of an ethyl group.
1-Phenyl-1H-1,2,3-triazole: Features a phenyl group in place of the ethyl group.
Uniqueness: The uniqueness of n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethyl group may enhance its lipophilicity and ability to penetrate biological membranes .
Biological Activity
n-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-1-amine is a compound featuring a triazole moiety, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant studies and data.
The compound's molecular formula is C9H18N4, with a molecular weight of 182.26 g/mol. Its structure includes a triazole ring, which is known for its role in various biological applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the 1,2,3-triazole structure have shown significant antiproliferative effects against various cancer cell lines.
Case Study:
A study synthesized several triazole derivatives and evaluated their anticancer properties. Among these, derivatives exhibited IC50 values ranging from 1.1 μM to 4.24 μM against cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) . The mechanism of action was primarily attributed to the inhibition of thymidylate synthase, an important enzyme in DNA synthesis.
Compound | Cell Line | IC50 (μM) |
---|---|---|
2-(4-((5-((2-isopropyl-5-methylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenol | MCF-7 | 1.1 |
- | HCT-116 | 2.6 |
- | HepG2 | 1.4 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Research has indicated that triazole derivatives can exhibit significant activity against various bacterial strains.
Findings:
In one study, several synthesized triazole derivatives were tested against Escherichia coli and Staphylococcus aureus. Some compounds demonstrated effective inhibition against these pathogens .
Compound | Bacteria | Inhibition Zone (mm) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | S. aureus | 18 |
Mechanistic Insights
The biological activity of triazole derivatives is often linked to their ability to inhibit critical enzymes involved in cellular processes. For instance, the inhibition of thymidylate synthase not only affects DNA synthesis but also triggers apoptosis in cancer cells . Additionally, molecular docking studies have provided insights into how these compounds interact with target proteins at a molecular level .
Properties
Molecular Formula |
C8H16N4 |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
N-[(1-ethyltriazol-4-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C8H16N4/c1-3-5-9-6-8-7-12(4-2)11-10-8/h7,9H,3-6H2,1-2H3 |
InChI Key |
IFNNVCQZQRFKJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CN(N=N1)CC |
Origin of Product |
United States |
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